2-Hydroxycinnamic acid, also known as o-coumaric acid, is a naturally occurring phenolic acid found in various plants, including fruits, vegetables, and coffee beans [National Institutes of Health, ]. It falls under the broader category of hydroxycinnamic acids, known for their potential health benefits. Let's explore some research areas where 2-hydroxycinnamic acid is being explored:
2-Hydroxycinnamic acid possesses antioxidant properties, meaning it helps scavenge free radicals in the body, potentially reducing oxidative stress and inflammation [National Institutes of Health, ]. Research suggests it may contribute to the overall antioxidant capacity of fruits and vegetables [National Institutes of Health, ].
Studies have investigated the potential antimicrobial activity of 2-hydroxycinnamic acid against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [Journal of Food and Chemical Safety, ]. While further research is needed, this suggests a potential role in combating antibiotic-resistant bacteria.
Some studies suggest that 2-hydroxycinnamic acid may exhibit anti-cancer properties. Research in vitro (in laboratory settings) indicates it may suppress the growth and induce cell death in various human cancer cell lines [National Institutes of Health, ]. However, further research, particularly in vivo (in living organisms) is necessary to understand its full potential and application in cancer treatment.
Emerging research suggests a potential role for 2-hydroxycinnamic acid in bone health. Studies indicate it may promote bone formation and inhibit bone breakdown, potentially offering benefits in conditions like osteoporosis [National Institutes of Health, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.
2-Hydroxycinnamic acid, also known as o-coumaric acid, is an organic compound classified as a monohydroxycinnamic acid. Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol. The compound is characterized by the presence of a hydroxyl group at the ortho position relative to the carboxylic acid group on the phenyl ring. It appears as an off-white to beige powder and is partially miscible in water, with a melting point around 422.6°F (217°C) .
2-Hydroxycinnamic acid exhibits significant biological activities:
Several methods exist for synthesizing 2-hydroxycinnamic acid:
The applications of 2-hydroxycinnamic acid are diverse:
Several compounds share structural similarities with 2-hydroxycinnamic acid. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
p-Coumaric Acid | Hydroxyl at para position | More prevalent in certain plants; stronger antimicrobial activity. |
Caffeic Acid | Additional hydroxyl group | Exhibits stronger antioxidant properties due to multiple hydroxyls. |
Ferulic Acid | Methoxy group addition | Known for its neuroprotective effects; used in dietary supplements. |
Sinapic Acid | Additional methoxy group | Has applications in food preservation and flavor enhancement. |
The uniqueness of 2-hydroxycinnamic acid lies in its specific positioning of functional groups, which contributes to its distinct biological activities and chemical reactivity compared to these similar compounds .
Acute Toxic;Irritant